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Introduction
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic,

cationic fluorescent dye widely utilized in life sciences research to probe mitochondrial health.

[1][2] Its unique ability to differentially fluoresce in response to changes in mitochondrial

membrane potential (ΔΨm) makes it an invaluable tool for studying apoptosis, mitochondrial

dysfunction, and cellular bioenergetics.[1][3] This technical guide provides a comprehensive

overview of the chemical structure and properties of JC-1, its mechanism of action, and

detailed protocols for its application in assessing mitochondrial membrane potential.

Chemical Structure and Properties
JC-1 is a carbocyanine dye with a complex chemical structure that dictates its fluorescent

properties.[4] Key identifiers and physicochemical properties are summarized in the tables

below for easy reference.

Chemical Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1663254?utm_src=pdf-interest
https://www.benchchem.com/product/b1663254?utm_src=pdf-body
https://www.apexbt.com/jc-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6343665/
https://www.apexbt.com/jc-1.html
https://www.creative-bioarray.com/support/jc-1-mitochondrial-membrane-potential-assay.htm
https://www.benchchem.com/product/b1663254?utm_src=pdf-body
https://www.benchchem.com/product/b1663254?utm_src=pdf-body
https://www.stressmarq.com/products/small-molecules/membrane-potential-probe/jc-1-sih-562/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name

5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-

diethylbenzimidazol-3-ium-2-yl)prop-2-

enylidene]-1,3-diethylbenzimidazole;iodide

Synonyms CBIC2, NK 1420

CAS Number 3520-43-2

Molecular Formula C25H27Cl4IN4

Molecular Weight 652.23 g/mol

Canonical SMILES
CCN1C2=CC(=C(C=C2--INVALID-LINK--

CC)Cl)Cl.[I-]

InChI Key FYNNIUVBDKICAX-UHFFFAOYSA-M

Physicochemical and Spectral Properties
Property Value

Form Solid

Color Red-orange

Solubility

Soluble in DMSO (up to 25 mM) and

dimethylformamide (DMF); sparingly soluble in

aqueous solutions.

Storage Store at -20°C, protected from light.

Purity Typically >95% (HPLC)

Spectral Properties See table below.
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Form
Excitation
Maximum

Emission Maximum Fluorescence Color

Monomer ~485-514 nm ~527-535 nm Green

J-aggregates ~585 nm ~590-596 nm Red/Orange

Mechanism of Action
The utility of JC-1 as a mitochondrial membrane potential probe lies in its potential-dependent

accumulation in mitochondria and subsequent formation of "J-aggregates". In healthy cells with

a high mitochondrial membrane potential (typically -150 to -170 mV), the cationic JC-1 dye is

driven into the negatively charged mitochondrial matrix. As the concentration of JC-1 within the

mitochondria increases, it self-assembles into J-aggregates, which exhibit a distinct red to

orange fluorescence.

Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential

collapses. This depolarization prevents the accumulation of JC-1 within the mitochondria.

Consequently, JC-1 remains in the cytoplasm in its monomeric form, which emits a green

fluorescence. The ratio of red to green fluorescence, therefore, provides a ratiometric readout

of the mitochondrial membrane potential, allowing for a qualitative and semi-quantitative

assessment of mitochondrial health. A decrease in the red/green fluorescence intensity ratio is

indicative of mitochondrial depolarization, a key event in the early stages of apoptosis.

Healthy Cell (High ΔΨm)

Apoptotic Cell (Low ΔΨm)

Mitochondrion
JC-1 J-Aggregates

JC-1 Accumulation
Red Fluorescence

(~590 nm)

Emits

Mitochondrion Cytoplasm
JC-1 remains in cytoplasm

JC-1 Monomers Green Fluorescence
(~529 nm)

Emits

JC-1 in Medium

Enters Cell

Enters Cell

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1663254?utm_src=pdf-body
https://www.benchchem.com/product/b1663254?utm_src=pdf-body
https://www.benchchem.com/product/b1663254?utm_src=pdf-body
https://www.benchchem.com/product/b1663254?utm_src=pdf-body
https://www.benchchem.com/product/b1663254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Mechanism of JC-1 in healthy versus apoptotic cells.

Experimental Protocols
The following are generalized protocols for the use of JC-1 in cultured cells. It is crucial to

optimize parameters such as cell density, JC-1 concentration, and incubation time for each

specific cell type and experimental condition.

Preparation of Reagents
JC-1 Stock Solution: Prepare a 1 to 5 mg/mL stock solution of JC-1 in high-quality,

anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-

thaw cycles.

JC-1 Staining Solution: On the day of the experiment, thaw an aliquot of the JC-1 stock

solution at room temperature. Dilute the stock solution to a final working concentration of 1-

10 µM in pre-warmed cell culture medium or a suitable buffer (e.g., PBS). The optimal

concentration should be determined empirically. It is important to mix the solution thoroughly

to ensure the dye is fully dissolved.

Positive Control (Optional but Recommended): Prepare a stock solution of a mitochondrial

membrane potential uncoupler, such as Carbonyl cyanide m-chlorophenyl hydrazone

(CCCP) or Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP), in DMSO. A

typical working concentration for inducing mitochondrial depolarization is 10-50 µM.

Staining Protocol for Adherent Cells
Cell Seeding: Seed adherent cells in a suitable culture vessel (e.g., 96-well black-walled

plate for plate reader analysis, chamber slides for microscopy) at a density that will result in

50-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.

Induce Apoptosis (if applicable): Treat cells with the experimental compound(s) to induce

apoptosis for the desired duration. Include untreated and vehicle-treated controls. For a

positive control, treat a separate set of cells with an uncoupler like CCCP for 15-30 minutes.
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Staining: Remove the culture medium and wash the cells once with pre-warmed PBS or

serum-free medium. Add the JC-1 staining solution to the cells and incubate for 15-30

minutes at 37°C in a CO2 incubator, protected from light.

Washing: After incubation, remove the staining solution and wash the cells twice with pre-

warmed PBS or culture medium to remove excess dye.

Analysis: Add fresh, pre-warmed culture medium or PBS to the cells and immediately

analyze using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

Staining Protocol for Suspension Cells
Cell Culture and Treatment: Culture suspension cells to the desired density (typically not

exceeding 1 x 10^6 cells/mL to avoid spontaneous apoptosis). Treat cells with experimental

compounds as described for adherent cells.

Cell Collection: Transfer the required number of cells (e.g., 0.5-1 x 10^6 cells per sample) to

a centrifuge tube.

Staining: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and

resuspend the cell pellet in the JC-1 staining solution. Incubate for 15-30 minutes at 37°C,

protected from light.

Washing: After incubation, add 2 mL of pre-warmed PBS or culture medium, centrifuge at

400 x g for 5 minutes, and discard the supernatant. Repeat the wash step.

Resuspension and Analysis: Resuspend the final cell pellet in a suitable volume of fresh

culture medium or buffer for analysis by flow cytometry or fluorescence microscopy.
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General experimental workflow for JC-1 staining.

Data Analysis and Interpretation
The method of data analysis will depend on the instrumentation used.

Fluorescence Microscopy: In healthy cells, mitochondria will appear as distinct red/orange

fluorescent organelles. In apoptotic cells, the mitochondrial fluorescence will shift to green,

and a diffuse green fluorescence may be observed throughout the cytoplasm. The ratio of

red to green fluorescence can be qualitatively assessed or semi-quantitatively measured

using image analysis software.
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Flow Cytometry: Cells are typically excited with a 488 nm laser. The green fluorescence of

JC-1 monomers is detected in the FL1 channel (e.g., FITC channel), while the red

fluorescence of J-aggregates is detected in the FL2 channel (e.g., PE channel). A shift in the

cell population from the upper-left quadrant (high red, low green) to the lower-right quadrant

(low red, high green) on a dot plot indicates mitochondrial depolarization.

Fluorescence Plate Reader: The fluorescence intensity is measured at two different

wavelength pairs: one for the green monomers (Ex/Em ~485/535 nm) and one for the red J-

aggregates (Ex/Em ~540/590 nm). The ratio of the red to green fluorescence intensity is

calculated for each well. A decrease in this ratio indicates a loss of mitochondrial membrane

potential.

Considerations and Potential Artifacts
Photostability: JC-1 is light-sensitive, and prolonged exposure to excitation light can cause

photobleaching and potentially generate reactive oxygen species, which can themselves

affect mitochondrial health. All staining and analysis steps should be performed with minimal

light exposure.

P-glycoprotein (P-gp) Substrate: JC-1 is a substrate for the multidrug resistance transporter

P-glycoprotein (P-gp/MDR1). In cells that overexpress P-gp, JC-1 may be actively extruded

from the cell, leading to a false-positive signal of mitochondrial depolarization.

Solubility: JC-1 has poor aqueous solubility and can precipitate in the staining solution,

leading to fluorescent artifacts. Ensure the dye is fully dissolved in DMSO before diluting it

into aqueous media.

Cell Type Variability: The optimal staining conditions and the magnitude of the red/green

fluorescence ratio can vary significantly between different cell types. It is essential to

optimize the protocol for each cell line.

Fixation: JC-1 staining is intended for live cells. Fixation will disrupt the mitochondrial

membrane potential and is not compatible with this assay.
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JC-1 is a powerful and widely used tool for the ratiometric measurement of mitochondrial

membrane potential. Its distinct fluorescence shift from red to green upon mitochondrial

depolarization provides a sensitive and reliable method for assessing mitochondrial health and

detecting early events in apoptosis. By understanding its chemical properties, mechanism of

action, and by following carefully optimized experimental protocols, researchers can effectively

utilize JC-1 to gain valuable insights into a wide range of biological processes and to evaluate

the mitochondrial toxicity of novel therapeutic agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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